2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. It features a fluorophenyl group and a diazepane ring, which are common motifs in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Ketone: The final step usually involves the oxidation of the corresponding alcohol or the direct acylation of the diazepane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and selectivity, while the diazepane ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- 2-(4-Methylphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Uniqueness
2-(4-Fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, metabolic stability, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-7-2-8-17(10-9-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHBANJWVJQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.